![molecular formula C18H24N4O7 B10771809 Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)

Lys[Z(NO2)]-Pro

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lys[Z(NO2)]-Pro, où Z représente un groupe benzyloxycarbonyle, est un dérivé dipeptidique connu pour son rôle d'inhibiteur compétitif des transporteurs peptidiques, en particulier PEPT1 et PEPT2. Ces transporteurs sont essentiels pour l'absorption et la réabsorption des di- et tripeptides dans le corps humain, jouant un rôle important à la fois en nutrition et en pharmacologie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du Lys[Z(NO2)]-Pro implique généralement la protection du groupe amino de la lysine avec un groupe benzyloxycarbonyle, suivie de l'introduction d'un groupe nitro. La lysine protégée est ensuite couplée à la proline en utilisant des techniques de synthèse peptidique standard. Les conditions de réaction comprennent souvent l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans un solvant organique comme le diméthylformamide (DMF) .

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, souvent en utilisant des synthétiseurs peptidiques automatisés. Le processus comprend des étapes de purification rigoureuses telles que la chromatographie liquide haute performance (HPLC) pour s'assurer que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le Lys[Z(NO2)]-Pro peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.

Réduction : Le groupe benzyloxycarbonyle peut être éliminé par hydrogénation.

Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) en présence de gaz hydrogène.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits

Oxydation : Conversion en Lys[Z(NH2)]-Pro.

Réduction : Formation de Lys-Pro après déprotection.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de transport des peptides.

Biologie : Étudie le rôle des transporteurs peptidiques dans les processus d'absorption cellulaire.

Médecine : Explore les utilisations thérapeutiques potentielles en tant qu'inhibiteurs des transporteurs peptidiques, ce qui peut affecter l'absorption et l'efficacité des médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil dans la recherche sur l'administration de médicaments

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive les transporteurs peptidiques PEPT1 et PEPT2. Ces transporteurs facilitent l'absorption des di- et tripeptides à travers les membranes cellulaires. En se liant aux transporteurs, le this compound bloque le transport des substrats naturels, modulant ainsi les processus d'absorption et de réabsorption dans l'intestin et le rein .

Applications De Recherche Scientifique

Lys[Z(NO2)]-Pro has several applications in scientific research:

Chemistry: Used as a model compound to study peptide transport mechanisms.

Biology: Investigates the role of peptide transporters in cellular uptake processes.

Medicine: Explores potential therapeutic uses as inhibitors of peptide transporters, which can affect drug absorption and efficacy.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug delivery research

Mécanisme D'action

Lys[Z(NO2)]-Pro exerts its effects by competitively inhibiting the peptide transporters PEPT1 and PEPT2. These transporters facilitate the uptake of di- and tripeptides across cellular membranes. By binding to the transporters, this compound blocks the transport of natural substrates, thereby modulating the absorption and reabsorption processes in the intestine and kidney .

Comparaison Avec Des Composés Similaires

Composés similaires

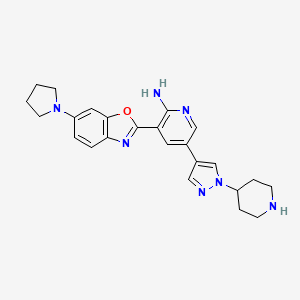

Lys[Z(NO2)]-Val : Un autre dérivé dipeptidique avec des effets inhibiteurs similaires sur PEPT1 et PEPT2.

Lys[Z(NO2)]-Gly : Connu pour son rôle dans l'étude des interactions des transporteurs peptidiques.

Lys[Z(NO2)]-Ala : Utilisé dans des études comparatives pour comprendre les relations structure-activité.

Unicité

Le Lys[Z(NO2)]-Pro est unique en raison de sa forte affinité et de sa spécificité pour PEPT1 et PEPT2, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles. Ses propriétés structurales, en particulier les groupes benzyloxycarbonyle et nitro, contribuent à son efficacité en tant qu'inhibiteur .

Propriétés

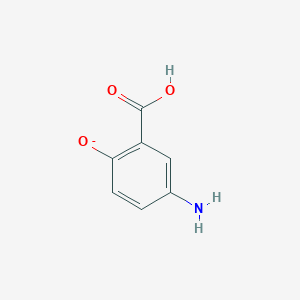

Formule moléculaire |

C18H24N4O7 |

|---|---|

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1 |

Clé InChI |

XECWFUGQRJPWRP-LOACHALJSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-7-[5-(3-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-3-propan-2-ylpyrrolo[2,3-c]quinolin-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10771730.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10771731.png)

![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)

![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)

![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)

![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)

![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)

![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)